N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide
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Overview
Description
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a cyanomethyl group, a dichlorophenoxy group, and a phenylacetamide group, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichlorophenol with chloroacetonitrile to form 2-(2,3-dichlorophenoxy)acetonitrile. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve efficient production. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-(2,4-dichlorophenoxy)-N-phenylacetamide
- N-(cyanomethyl)-2-(2,5-dichlorophenoxy)-N-phenylacetamide
- N-(cyanomethyl)-2-(2,6-dichlorophenoxy)-N-phenylacetamide
Uniqueness
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2,3-dichlorophenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-7-4-8-14(16(13)18)22-11-15(21)20(10-9-19)12-5-2-1-3-6-12/h1-8H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZACSUWJCUILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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